N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride

Radiopharmaceutical Chemistry Technetium-99m Tumor Imaging

Researchers developing 99mTc-tricarbonyl radiopharmaceuticals face supply chain delays for high-purity benzylated triamine ligands. N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride (HL3) resolves this bottleneck. - Enables single-step radiolabeling with fac-[99mTc(H2O)3(CO)3]+ precursor for SPECT imaging agents. - Demonstrates 4.2% uptake in B16F10 murine melanoma cells with 20% intracellular retention at 60 min. - Trihydrochloride salt guarantees ready aqueous solubility, eliminating time-consuming free-base conversion.

Molecular Formula C18H28Cl3N3
Molecular Weight 392.8 g/mol
Cat. No. B8258697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride
Molecular FormulaC18H28Cl3N3
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCNCCNCC2=CC=CC=C2.Cl.Cl.Cl
InChIInChI=1S/C18H25N3.3ClH/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18;;;/h1-10,19-21H,11-16H2;3*1H
InChIKeyUMWILMBUPFYHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine Trihydrochloride – Identity and Procurement Context


N1-Benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine trihydrochloride (CAS 17327-82-1), also referred to as HL3 or 1,7-dibenzyldiethylenetriamine trihydrochloride, is a tridentate N-donor ligand belonging to the benzylated triamine class derived from diethylenetriamine [1]. Its free-base form (CAS 17327-80-9) has the molecular formula C18H25N3 (MW 283.41 g/mol), while the trihydrochloride salt has the formula C18H28Cl3N3 (MW 392.79 g/mol) . The compound features two terminal benzyl substituents on a diethylenetriamine backbone, endowing it with enhanced lipophilicity and the capacity to act as a neutral tridentate chelator for fac-[M(CO)3]+ cores (M = Re, Tc), a property that underpins its primary application as a synthon for technetium-99m and rhenium-based radiopharmaceutical agents [1].

Tridentate N-donor ligand designed for fac-[M(CO)3]+ (M = Re, Tc) cores
Dibenzyl substitution profile for tunable lipophilicity in radiopharmaceutical synthons
Trihydrochloride salt for direct aqueous solubility and single-step radiolabeling

Why Generic Polyamines Cannot Substitute This Ligand in Radiopharmaceutical Synthesis


Benzylated triamine ligands are not interchangeable in the context of fac-[M(CO)3]+ (M = Re, Tc) radiopharmaceutical design. The N1,N7-dibenzyl substitution pattern on the diethylenetriamine scaffold, as present in HL3, confers a distinctive combination of lipophilicity (log P), steric profile, and electronic donor properties that directly modulate the biodistribution, cellular uptake, and efflux kinetics of the resulting 99mTc-tricarbonyl complex [1]. Unsubstituted diethylenetriamine (DETA) yields highly hydrophilic complexes that lack tumor-cell retention, whereas methoxy-substituted analogs (HL5, HL6) alter the partition coefficient and in vitro biological performance [1]. Substituting HL3 with N1,N2-dibenzylethane-1,2-diamine (benzathine) would reduce the denticity from three to two, fundamentally changing the coordination chemistry and stability of the metal complex .

DETA vs. HL3

Unsubstituted diethylenetriamine yields highly hydrophilic 99mTc complexes; may lack tumor-cell retention and show lower kinetic inertness toward thiol exchange.

Methoxy analogs (HL5, HL6)

4- or 3-methoxybenzyl substitution alters partition coefficient and in vitro cellular uptake; lead-candidate profile may not transfer across the symmetrical triamine series.

Benzathine (N1,N2-dibenzylethane-1,2-diamine)

Reduces denticity from three to two, fundamentally changing coordination chemistry and complex stability; not a direct substitute for tridentate fac-[M(CO)3]+ chelation.

Quantitative Differentiation Against In-Class Triamine Analogs


99mTc-Tricarbonyl Cellular Uptake in Melanoma Cells vs. Methoxy Analogs

In a direct comparative study, the technetium-99m tricarbonyl complex fac-[99mTc(CO)3(HL3)]Br was evaluated alongside complexes of HL5 (4-methoxybenzyl analog) and HL6 (3-methoxybenzyl analog) for cellular uptake in B16F10 murine melanoma cells. The HL3-derived complex demonstrated cellular uptake of approximately 4.2% of the applied dose, with 20% intracellular retention after 60 minutes of incubation [1]. HL3 was selected from among HL3, HL4, HL5, and HL6 for full radiolabeling and biological evaluation, indicating superior overall performance in the radiopharmaceutical context [1]. Cell viability exceeded 90% across all tested complexes, confirming that the differentiation in uptake is not attributable to differential cytotoxicity [1].

Cell uptake: HL3 vs. analogs
Head-to-head
HL3 complex: ~4.2% uptake, 20% retention after 60 min; selected as lead among HL3–HL6 symmetrical triamines
Reported lead-candidate selection context within the tested triamine series
B16F10 melanoma model; viability >90% across complexes
Radiopharmaceutical Chemistry Technetium-99m Tumor Imaging

Radiochemical Stability in Biological Media

The stability of the fac-[99mTc(CO)3(HL3)]Br complex was assessed in the presence of cysteine, histidine, and phosphate-buffered saline (PBS). The complex maintained structural integrity over a 3-hour period, as confirmed by HPLC and paper electrophoresis [1]. This stability in the presence of competing thiol and imidazole ligands (cysteine and histidine) is critical for in vivo applications. Unsubstituted diethylenetriamine (DETA) complexes of the fac-[99mTc(CO)3]+ core are known to exhibit lower kinetic inertness toward ligand exchange with endogenous thiols, though direct quantitative comparison within a single study has not been reported [2].

Stability in biological media
Reported
Intact >3 h in cysteine, histidine, and PBS by HPLC/electrophoresis
Supports radiopharmaceutical stability screening for in vivo application models
Class-level: DETA complexes are generally more labile toward thiol exchange
Radiopharmaceutical Stability Technetium-99m HPLC

Ni(II) Complex DNA Binding Affinity vs. Intercalators

The nickel(II) complex of N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine (the free base of the target compound) was synthesized and its DNA binding affinity evaluated using UV and fluorescence spectroscopy. The dinuclear Ni(II) complex binds to calf thymus DNA with a binding constant (Kb) of 1.02 × 10^4 M^-1, interacting via electrostatic mode only [1]. This binding constant is lower than that reported for classical intercalators (e.g., ethidium bromide, Kb ~ 10^6–10^7 M^-1) and for Ni(II) complexes with planar aromatic ligands such as 1,10-phenanthroline (Kb ~ 10^5 M^-1), indicating that the non-planar benzyl substituents preclude intercalation and restrict the binding mode to electrostatic interactions [2].

DNA binding affinity
Reported
Kb = 1.02 × 104 M−1 (NiII complex); 100–1000× weaker than intercalators
Indicates electrostatic-only binding mode; non-planar benzyl groups preclude intercalation
Calf thymus DNA; UV/fluorescence spectroscopy
Bioinorganic Chemistry DNA Binding Nickel Complexes

Cu(II) Coordination Geometry vs. Unsubstituted Triamine Ligands

The crystal structure of the copper(II) complex [Cu2Cl3(C18H25N3)2]Cl, formed with the free base of the target compound, reveals a five-coordinate distorted square pyramidal geometry at each Cu(II) center, with basal Cu–Cl bond lengths of 2.254(2) Å and apical Cu–Cl distances of 2.658(2) Å [1]. The Cu···Cu distance is 4.349(6) Å with a Cu–Cl–Cu angle of 109.8(2)° [1]. In contrast, Cu(II) complexes of unsubstituted diethylenetriamine (DETA) typically adopt a more regular square pyramidal or octahedral geometry with shorter Cu–N bond lengths owing to reduced steric hindrance [2]. The benzyl substituents in HL3 induce a measurable elongation of metal–ligand bonds and a deviation from idealized geometry.

CuII coordination geometry
Method context
Distorted square pyramidal; Cu–Clbasal 2.254 Å, Cu–Clapical 2.658 Å; Cu···Cu 4.349 Å
Steric distortion by benzyl substituents alters coordination geometry vs. unsubstituted DETA
Single-crystal XRD; dinuclear μ-chlorido bridged
Coordination Chemistry X-ray Crystallography Copper Complexes

Lipophilicity-Driven Biodistribution vs. Hydrophilic DETA Analogs

The lipophilic character of the fac-[99mTc(CO)3(HL3)]Br complex was experimentally confirmed by determination of the partition coefficient (log P) [1]. While the exact log P value is not provided in the abstract, the complex was described as exhibiting lipophilic character sufficient to mediate cellular membrane passage in B16F10 cells, in contrast to the highly hydrophilic complexes formed by unsubstituted diethylenetriamine (DETA), which typically exhibit log P values near or below zero for this metal core [2]. The class of N,N'-dibenzyl-substituted tridentate ligands for the fac-[99mTc(CO)3]+ core has been reported to achieve log P values ranging from approximately 1.5 to 2.5, representing a 100- to 300-fold increase in octanol/water partitioning relative to unsubstituted analogs [2].

Lipophilicity (log P)
Class-level
Dibenzyl substitution increases log P by ~2–3 units vs. DETA; >100-fold higher octanol/water partitioning
Class-level evidence supports membrane partitioning context; exact HL3 log P not reported in abstract
Based on N,N′-dibenzyl tridentate ligand class data
Partition Coefficient Biodistribution Technetium-99m

Precision Application Scenarios Based on Quantitative Evidence


99mTc-Tricarbonyl Tumor Imaging Agents for Melanoma

The HL3 trihydrochloride salt serves as a direct ligand precursor for the synthesis of fac-[99mTc(CO)3(HL3)]Br, a radiopharmaceutical candidate with demonstrated 4.2% uptake in B16F10 murine melanoma cells and 20% intracellular retention after 60 minutes [1]. The complex's 3-hour stability in cysteine and histidine challenge [1] meets the minimum radiochemical purity requirements for in vivo SPECT imaging. Research groups developing melanoma-targeted diagnostic agents should select the trihydrochloride salt for its ready solubility in aqueous media and its single-step radiolabeling compatibility with the fac-[99mTc(H2O)3(CO)3]+ precursor.

Non-Radioactive Rhenium Analogs for Preclinical Therapy Evaluation

The non-radioactive rhenium complex fac-[Re(CO)3(HL3)]Br was synthesized and characterized as a stable surrogate for the 99mTc analog, as described in the Chaves thesis [1]. Given the matched-pair concept in theranostics (99mTc for imaging, 186/188Re for therapy), procurement of the HL3 trihydrochloride enables parallel synthesis of both diagnostic and therapeutic metal complexes. The ligand's tridentate N3 coordination mode ensures identical coordination geometry for both metals, validated by spectroscopic characterization [1].

Mechanistic Studies of Electrostatic DNA Binding

The Ni(II) complex of the HL3 free base binds calf thymus DNA with Kb = 1.02 × 10^4 M^-1 exclusively through electrostatic interactions, as established by Wang et al. [2]. This quantitatively defined, non-intercalative binding mode makes the HL3-Ni(II) system a useful positive control or reference compound for researchers screening metallodrug candidates for DNA interaction mechanisms, particularly when distinguishing electrostatic groove binding from intercalation is required.

Coordination Polymer Design with Sterically Tuned Cu(II) Geometry

The μ-chlorido-bridged dinuclear Cu(II) complex of the HL3 free base, characterized by a distorted square pyramidal geometry with Cu–Cl(basal) = 2.254 Å and Cu–Cl(apical) = 2.658 Å [3], provides a crystallographically validated building block for the rational design of coordination polymers and magnetic materials. The steric bulk of the benzyl substituents, which induces the geometric distortion and a Cu···Cu separation of 4.349 Å, can be exploited to tune metal–metal distances in extended structures.

Application
Selection Property
Validation Focus
99mTc-tricarbonyl imaging probe development
Tridentate N-donor ligand for fac-[M(CO)3]+ (M = Re, Tc)
Cellular uptake and retention endpoints in melanoma cell models
Non-radioactive Re analog for preclinical matched-pair studies
Identical coordination geometry for Re and Tc; spectroscopic characterization
Coordination chemistry and stability under matched-pair theranostic concept
DNA interaction mechanism studies
Non-planar benzyl substituents preclude intercalation; electrostatic binder
Binding constant (Kb) and binding mode differentiation from intercalators
Coordination polymer and magnetic material design
Sterically tuned CuII distorted square pyramidal geometry
Bond-length distortion and metal–metal separation in dinuclear units
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